Ethyl 2-ethenyl-5-phenylpent-4-enoate
Description
Ethyl 2-ethenyl-5-phenylpent-4-enoate is an α,β-unsaturated ester characterized by a pent-4-enoate backbone substituted with an ethenyl group at position 2 and a phenyl group at position 5 (Figure 1). Its structure combines conjugated double bonds (ethenyl and pent-4-enoate) with aromatic and ester functionalities, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
420811-77-4 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 2-ethenyl-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H18O2/c1-3-14(15(16)17-4-2)12-8-11-13-9-6-5-7-10-13/h3,5-11,14H,1,4,12H2,2H3 |
InChI Key |
DPEMVCDJRGFKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethenyl-5-phenylpent-4-enoate can be synthesized through several methods. One efficient procedure involves the olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal, which is prepared by iodination of commercially available cinnamaldehyde . The reaction conditions typically involve the use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the dehydroiodination process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethenyl-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated esters.
Scientific Research Applications
Ethyl 2-ethenyl-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-ethenyl-5-phenylpent-4-enoate exerts its effects involves interactions with various molecular targets. These targets may include enzymes and receptors that are involved in metabolic pathways. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or biochemical studies.
Comparison with Similar Compounds
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate (CAS 302941-27-1)
Structural Differences :
- Substituents : Two ethyl groups at position 2 and a ketone (3-oxo) instead of an ethenyl group.
- Backbone: Retains the pent-4-enoate ester and phenyl group at position 3. Functional Impact:
- The ketone at position 3 introduces electrophilic reactivity, favoring nucleophilic additions (e.g., enolate formation), whereas the ethenyl group in the target compound enables conjugate additions or Diels-Alder reactions.
Ethyl 2-acetyl-5-phenylpent-4-enoate (CAS 69916-33-2)
Structural Differences :
- Substituents : Acetyl group (CH₃CO-) at position 2 instead of ethenyl.
Functional Impact : - The acetyl group enhances electron-withdrawing effects, stabilizing enolate intermediates and facilitating aldol condensations.
- Unlike the conjugated ethenyl group in the target compound, the acetyl moiety may limit extended conjugation, altering UV-Vis absorption properties .
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
Structural Differences :
- Backbone: Pent-2-ynoate (alkyne) instead of pent-4-enoate (alkene).
- Substituents : Diphenyl groups at position 5 and an ethoxycarbonyloxy group.
Functional Impact : - The alkyne at position 2 enables cycloaddition reactions (e.g., Huisgen click chemistry), contrasting with the alkene-based reactivity of the target compound.
- The diphenyl groups enhance hydrophobicity, likely reducing solubility in polar solvents compared to the mono-phenyl-substituted target compound .
Ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate (CAS 338395-86-1)
Structural Differences :
- Substituents : Nitro-oxazole heterocycle attached via an ethenyl linker to the phenyl ring.
Functional Impact : - The extended conjugation (phenyl → ethenyl → oxazole) may shift spectroscopic properties (e.g., fluorescence) compared to the simpler phenyl substitution in the target compound .
Data Table: Key Structural and Functional Comparisons
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